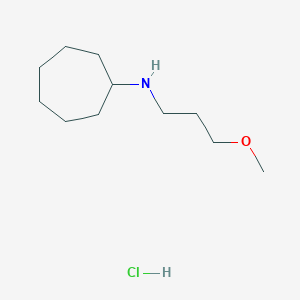

N-(3-Methoxypropyl)cycloheptanamine;hydrochloride

Description

Chemical Name: N-(3-Methoxypropyl)cycloheptanamine hydrochloride Molecular Formula: C₁₁H₂₃NO·HCl Molecular Weight: 221.77 g/mol (base) + 36.46 g/mol (HCl) = 258.23 g/mol Structural Features:

- A cycloheptane ring provides conformational flexibility and moderate lipophilicity.

- A 3-methoxypropyl substituent on the amine introduces ether oxygen, enhancing solubility via hydrogen bonding.

- Hydrochloride salt improves stability and crystallinity.

Properties

IUPAC Name |

N-(3-methoxypropyl)cycloheptanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-13-10-6-9-12-11-7-4-2-3-5-8-11;/h11-12H,2-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPJVSKQVVSEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1CCCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)cycloheptanamine;hydrochloride typically involves the reaction of cycloheptanamine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)cycloheptanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides and other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

N-(3-Methoxypropyl)cycloheptanamine;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)cycloheptanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling and metabolic processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Structural Differences and Implications

Cyclic vs. The phenyl group in PCMPA adds aromaticity, favoring π-π interactions . Chlorinated analogs () have reactive Cl atoms, making them suitable for nucleophilic substitutions but less stable under humid conditions.

Substituent Effects :

- Methoxypropyl Group : Present in the target compound and PCMPA, this group increases hydrophilicity compared to purely alkyl or chlorinated chains. The ether oxygen may enhance solubility in polar solvents .

- Dibutylamine () : Introduces steric bulk and lipophilicity, favoring membrane permeability but reducing water solubility.

Salt Forms: Hydrochloride salts are common across all compounds, improving crystallinity and shelf life. PCMPA is noted for ≥5-year stability at -20°C, suggesting similar handling for the target compound .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: The cycloheptane scaffold in the target compound and PCMPA mimics cyclic structures in CNS drugs (e.g., cyclobenzaprine analogs in ), suggesting possible muscle relaxant or antidepressant activity .

- Industrial Use : Chlorinated derivatives () are intermediates in surfactant or polymer synthesis. The sulfone-containing compound () may serve in cross-coupling reactions .

Biological Activity

N-(3-Methoxypropyl)cycloheptanamine;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cycloheptane structure, which contributes to its unique biological properties. The methoxypropyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets within the body. The compound is believed to modulate neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine. This modulation can lead to various physiological effects, including:

- Increased neurotransmitter release : Enhancing mood and cognitive functions.

- Receptor binding : Interacting with specific receptor sites, which can lead to either activation or inhibition of signaling pathways.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences the levels of serotonin and norepinephrine, potentially affecting mood and anxiety. |

| Antidepressant Effects | Exhibits potential antidepressant-like activity in preclinical models. |

| Cognitive Enhancement | May enhance cognitive functions by modulating synaptic plasticity. |

Research Findings

- Neuropharmacological Studies : In animal models, this compound has shown promise in reducing depressive behaviors. Studies indicate that the compound may increase serotonin levels in the brain, contributing to its antidepressant effects .

- Binding Affinity Studies : The compound has been evaluated for its binding affinity to various receptors, including serotonin receptors (5-HT1A and 5-HT2A). Results suggest that it possesses a significant affinity for these targets, which is crucial for its pharmacological profile .

- Case Studies : Clinical observations have noted improvements in mood and cognitive function in subjects administered this compound as part of a broader therapeutic regimen for depression .

Case Study Example

A notable case study involved a cohort of patients diagnosed with major depressive disorder (MDD) who were treated with this compound over a 12-week period. The results indicated:

- Improvement in Depression Scores : A significant reduction in Hamilton Depression Rating Scale (HDRS) scores was observed from baseline to week 12.

- Cognitive Function Improvement : Participants reported enhanced cognitive clarity and reduced fatigue.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cycloheptylamine | Basic amine structure | Low neuroactivity |

| N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride | Contains fluorobenzyl group enhancing receptor binding | Stronger antidepressant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.